2-(2,4-dichlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione
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Overview
Description
5-(2,4-dichlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of cancer research. The structure of this compound includes a dichlorophenyl group, which is known for its biological activity, and a pyrido[2,3-d]pyrimidine core, which is a common scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 5-(2,4-dichlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione typically involves multiple steps, including cyclization and functional group modifications. One common synthetic route involves the condensation of 2,4-dichlorobenzaldehyde with 1,3-dimethylbarbituric acid, followed by cyclization with an appropriate amine to form the pyrido[2,3-d]pyrimidine core . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Halogen substitution reactions can be performed using nucleophiles like sodium methoxide or potassium tert-butoxide.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form additional ring structures.
Scientific Research Applications
5-(2,4-dichlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it inhibits thymidylate synthase by binding to its active site, thereby preventing the synthesis of thymidine, a nucleotide essential for DNA replication. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately causing cell death . Molecular docking studies have shown that the compound fits well into the active site of thymidylate synthase, forming stable interactions with key amino acid residues .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives such as:
- 5-(4-fluorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione
- 5-(4-chlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione
- 5-(4-bromophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can significantly affect their biological activity and chemical properties . The uniqueness of 5-(2,4-dichlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione lies in its specific substitution pattern, which contributes to its potent biological activity .
Properties
Molecular Formula |
C22H15Cl2N3O3 |
---|---|
Molecular Weight |
440.3g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione |
InChI |
InChI=1S/C22H15Cl2N3O3/c1-26-20-17(21(29)27(2)22(26)30)15(13-8-7-10(23)9-14(13)24)16-18(25-20)11-5-3-4-6-12(11)19(16)28/h3-9,15-16H,1-2H3 |
InChI Key |
FVTZLBMZTADVMA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=C(C=C(C=C5)Cl)Cl)C(=O)N(C1=O)C |
Canonical SMILES |
CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=C(C=C(C=C5)Cl)Cl)C(=O)N(C1=O)C |
Origin of Product |
United States |
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